

# Application Notes and Protocols for In Vitro Studies of S-Triazine Derivatives

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Compound of Interest		
Compound Name:	2-Amino-4-morpholino-s-triazine	
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#### Introduction

S-triazine (1,3,5-triazine) is a six-membered heterocyclic ring that serves as a versatile scaffold in medicinal chemistry.[1][2] Its three modifiable sites allow for the creation of a vast library of derivatives with diverse biological activities.[2] These compounds have garnered significant attention from researchers due to their proven potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Several s-triazine derivatives have advanced to clinical trials, and some, like altretamine (for ovarian cancer) and gedatolisib (for breast cancer), have been approved for therapeutic use.[2] This document provides an overview of the in vitro applications of s-triazine derivatives and detailed protocols for their evaluation.

## **Application Note 1: Anticancer Activity**

S-triazine derivatives exhibit potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including breast, colon, lung, and ovarian cancers.[6][7] Their mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways critical for cancer cell survival and proliferation.

#### Key Mechanisms of Action:

 Enzyme Inhibition: A primary mechanism is the inhibition of various kinases involved in tumorigenesis.[1] Derivatives have been shown to be potent inhibitors of phosphoinositide 3kinases (PI3K), the mammalian target of rapamycin (mTOR), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[2] For instance, certain 2-(thiophen-2-yl)-1,3,5-triazine



derivatives can suppress the phosphorylation of AKT, a key downstream effector in the PI3K/mTOR pathway.[1]

- Apoptosis Induction: Many s-triazine compounds induce programmed cell death (apoptosis) in cancer cells.[8][9] Studies have shown that treatment with these derivatives can lead to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (MMP), and cell cycle arrest, typically at the G2/M phase.[8][9][10]
- DNA Interaction: As alkylating agents, some s-triazine derivatives, particularly those functionalized with 2-chloroethylamine fragments, can cross-link DNA strands, thereby inhibiting DNA replication and transcription and leading to cell death.[11]

## **Quantitative Data: Anticancer Activity of S-Triazine Derivatives**

The following tables summarize the in vitro anticancer activity of selected s-triazine derivatives, presented as IC<sub>50</sub> (half-maximal inhibitory concentration) or GI<sub>50</sub> (half-maximal growth inhibition) values in micromolar ( $\mu$ M) or nanomolar ( $\eta$ M) concentrations.

Table 1: Cytotoxicity against Various Cancer Cell Lines



Compound/De rivative Class	Cell Line	Cancer Type	IC50 / GI50	Reference
Pyrazolyl-1,3,5- triazines (Cpd 32, 33)	MCF-7, MDA- MB-231, HepG2	Breast, Liver	5 - 9 μΜ	[1]
Chalcone-based 1,3,5-triazine (Cpd 68)	SR (Leukemia)	Leukemia	0.422 μΜ	[1]
4- Aminoquinoline- 1,3,5-triazine (Cpd 22)	HL-60	Leukemia	26.3 μΜ	[1]
2-(Thiophen-2- yl)-1,3,5-triazine (Cpd 2)	A549	Lung	0.20 μΜ	[1]
Phenylamino-s- triazine (Cpd 1a- 1c)	MCF-7, C26	Breast, Colon	1.77 - 13.46 μΜ	[3]
Tri-substituted s- triazine (Cpd 13e-h)	PA-1, HT-29	Ovarian, Colon	Potent Activity	[7]
Morpholino- aniline-dipeptide (Cpd 3a)	MCF-7	Breast	0.82 μΜ	[9]
Morpholine- functionalized (Cpd 11)	SW480	Colorectal	5.85 μΜ	[12]

Table 2: Enzyme Inhibitory Activity



Compound/Derivati ve Class	Target Enzyme	IC50 Value	Reference
Hybrid quinazoline- 1,3,5-triazine (Cpd 12)	EGFR	36.8 nM	[2]
1,3,5-Triazine-based pyrazole (Cpd 17)	EGFR	229.4 nM	[2]
Fused pyrazole-s-triazine (Cpd 20)	EGFR	59.24 nM	[2]
1,3,5-Triazine derivative (Cpd 32)	ΡΙ3Κα	0.32 nM	[2]
Bifunctional inhibitor (Cpd 29)	ΡΙ3Κα	130 nM	[2]
s-Triazine derivative (Cpd 51)	IDH2R140Q	7 nM	[2]
Dihydropyrimidine-s- triazine hybrid	DNA Gyrase	3.71 μg/mL	[5]

## **Application Note 2: Antimicrobial Activity**

S-triazine derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of pathogenic bacteria and fungi.[13] Their utility extends to combating drugresistant strains, a significant challenge in modern medicine.[14][15]

#### Key Mechanisms of Action:

- Enzyme Inhibition: A key target in bacteria is DNA gyrase, an enzyme essential for DNA replication.[5] S-triazine compounds have been shown to inhibit its supercoiling activity.[5]
- Broad-Spectrum Activity: These derivatives are effective against both Gram-positive bacteria
  (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g.,
  Escherichia coli, Pseudomonas aeruginosa).[14][16] They also exhibit antifungal properties
  against yeasts like Candida albicans and various filamentous fungi.[5][13]



## **Quantitative Data: Antimicrobial Activity of S-Triazine Derivatives**

The following table summarizes the in vitro antimicrobial activity of selected s-triazine derivatives, presented as Minimum Inhibitory Concentration (MIC) values in  $\mu$ g/mL.

Table 3: Minimum Inhibitory Concentration (MIC) against Microbial Strains

Compound/Derivati ve Class	Microbial Strain	MIC (μg/mL)	Reference
Quinolone based s- triazines	S. aureus	6.25	[17]
Quinolone based s- triazines	B. cereus	6.25	[17]
Arylthioureido-s- triazine (Cpd 5d)	Gram-positive bacteria	Active	[16]
N'-(4-(arylamino)-6- (pyridin-2- ylamino)-1,3,5-triazin- 2-yl)benzohydrazide (Cpd 7e)	B. subtilis	Substantial activity	[14]
Dihydropyrimidine scaffold hybrid	S. aureus, B. subtilis, E. coli	3 - 13	[5]
s-Triazine/tetrazole analogs (Cpd 3a)	C. albicans	1.475 × 10 <sup>-8</sup>	[18]

## **Application Note 3: Anti-inflammatory Activity**

Chronic inflammation is implicated in numerous diseases. S-triazine derivatives have emerged as promising anti-inflammatory agents.[4][19]

Key Mechanisms of Action:



- COX-2 Inhibition:In silico and in vitro studies suggest that s-triazine derivatives can act as
  inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response
  pathway.[20] By interacting with key residues in the active site of COX-2, these compounds
  can potentially reduce the production of pro-inflammatory prostaglandins.[20]
- Antioxidant Activity: Some derivatives also exhibit significant antioxidant properties, which
  can contribute to their anti-inflammatory effects by neutralizing reactive oxygen species that
  perpetuate inflammation.[20]

# Experimental Protocols Cell Viability Assay (MTT/MTS Protocol)

This protocol is used to assess the cytotoxic effects of s-triazine derivatives on cancer cell lines. It measures the metabolic activity of viable cells.[21][22]

#### Materials:

- 96-well cell culture plates
- Cancer cell lines (e.g., MCF-7, A549, HT-29)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- S-triazine derivatives dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS solution[22]
- Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[22]
- Plate reader

#### Procedure:

• Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.



- Compound Treatment: Prepare serial dilutions of the s-triazine derivatives in culture medium.
  The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells
  with 100 μL of medium containing the test compounds. Include vehicle control (DMSO) and
  untreated control wells.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
- MTT/MTS Addition:
  - For MTT: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[21]
  - For MTS: Add 20 μL of MTS solution to each well and incubate for 1-4 hours at 37°C.[22]
- Solubilization (MTT only): Carefully aspirate the medium and add 150 μL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[22]
- Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

#### Materials:

- 6-well cell culture plates
- S-triazine derivative
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer (1X)



Flow cytometer

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with the s-triazine derivative at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
- Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cells in 100 μL of 1X Binding Buffer.
- Staining: Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
  - Viable cells: Annexin V-negative, PI-negative
  - Early apoptotic cells: Annexin V-positive, PI-negative
  - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

### **In Vitro Kinase Inhibition Assay**

This protocol measures the ability of s-triazine derivatives to inhibit the activity of a specific protein kinase (e.g., PI3K, EGFR).[23][24]

#### Materials:

- Recombinant kinase (e.g., PI3Kα)
- Kinase substrate (e.g., a specific peptide)



- Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[25]
- ATP and MgCl<sub>2</sub> solution[25]
- S-triazine derivatives
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- White opaque 96-well plates
- Luminometer

#### Procedure:

- Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase, and the substrate.
- Inhibitor Addition: Add the s-triazine derivative at various concentrations. Include a noinhibitor control.
- Initiation: Start the kinase reaction by adding the ATP/MgCl<sub>2</sub> solution to a final concentration of ~10 mM MgCl<sub>2</sub> and 100 μM ATP.[23][26]
- Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (this usually involves measuring the amount of ADP produced).
- Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC₅₀ value.

## **Western Blot Analysis**

This technique is used to detect changes in the expression or phosphorylation levels of specific proteins in a signaling pathway (e.g., AKT, p-AKT) following treatment with s-triazine derivatives.[1]



#### Materials:

- Treated cell lysates
- SDS-PAGE gels and electrophoresis apparatus
- Transfer buffer and blotting apparatus
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- · Imaging system

#### Procedure:

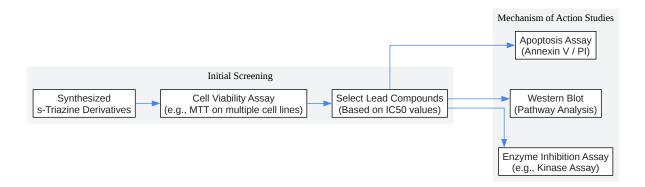
- Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
- SDS-PAGE: Separate 20-40 μg of protein per lane on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.

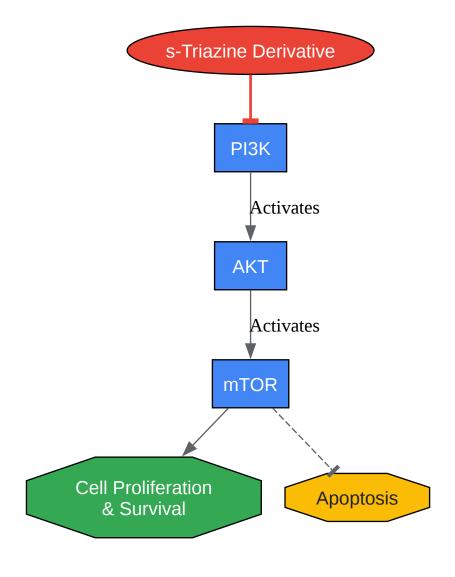


- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

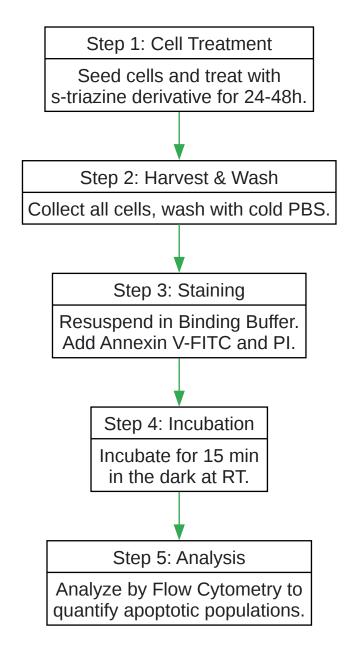
## **Visualizations**











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### Methodological & Application





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